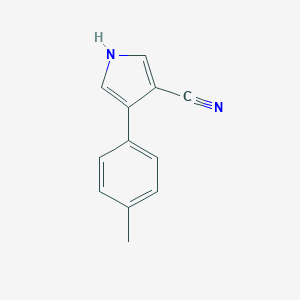

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile

描述

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a 4-methylphenyl group and a carbonitrile group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with a suitable nitrile source in the presence of a catalyst. One common method is the cyclization of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production process more sustainable.

化学反应分析

Types of Reactions

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine-substituted pyrroles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives with functional groups like aldehydes, ketones, or carboxylic acids.

Reduction: Amine-substituted pyrroles.

Substitution: Pyrrole derivatives with various substituents, depending on the reagents used.

科学研究应用

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyrrole ring and the carbonitrile group can facilitate binding to these targets, leading to modulation of biological pathways and exertion of therapeutic effects.

相似化合物的比较

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:

4-Methylpropiophenone: Similar in structure but lacks the pyrrole ring.

4-Methylphenylpyrrole: Similar but without the carbonitrile group.

4-Methylphenyl-1H-pyrrole-2-carbonitrile: Similar but with the carbonitrile group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 103418-06-0

- Molecular Formula : C12H10N2

- Molecular Weight : 198.22 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound.

Case Study: In Vitro Analysis

A study conducted on various cancer cell lines (e.g., HeLa and HepG2) revealed that the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity. The mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis, as evidenced by upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.33 | G2/M phase arrest |

| HepG2 | 3.67 | Apoptosis induction |

Antimicrobial Properties

The compound's antimicrobial activity was assessed against a range of bacterial strains. Results indicated that it exhibited notable inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) demonstrating effectiveness comparable to standard antibiotics.

Table of Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

Neuroprotective Effects

In models simulating neurodegenerative conditions, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated cultures .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Modulation : Inhibition of tubulin polymerization affects microtubule dynamics, crucial for cell division.

- Apoptotic Pathways : Induction of apoptosis through modulation of Bcl-2 family proteins.

- Oxidative Stress Reduction : Scavenging of free radicals contributes to its neuroprotective effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-aryl-1H-pyrrole-3-carbonitrile derivatives, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves condensation reactions between substituted aryl amines and aldehydes under reflux conditions. For example:

- Procedure : Reflux an equimolar mixture of 1-(substituted aryl)-2-amino-pyrrole-3-carbonitrile and aromatic aldehydes in ethanol with catalytic acetic acid for 16–24 hours. Purify via recrystallization (e.g., dioxane) .

- Optimization : Adjust solvent polarity (ethanol vs. DMF), temperature, and stoichiometry to improve yields (typically 60–80%). Monitor reaction progress using TLC and confirm purity via melting point and elemental analysis .

Q. How can spectroscopic techniques validate the structure of 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch at ~2207 cm⁻¹) and aromatic C–H stretches (2926 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 382 for C23H15ClN4) and fragmentation patterns .

- NMR : Analyze aromatic proton environments (δ 7.1–8.5 ppm for aryl groups) and substituent effects on chemical shifts .

Q. What crystallization strategies are effective for pyrrole-3-carbonitrile derivatives?

Methodological Answer:

- Solvent Selection : Use high-polarity solvents (e.g., methanol, dioxane) for slow evaporation.

- Hydrogen Bonding : Leverage N–H⋯O/N interactions (e.g., bifurcated hydrogen bonds) to stabilize crystal packing .

- Example : Recrystallize from methanol to obtain single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do crystallographic parameters vary among structurally related pyrrole-3-carbonitrile derivatives?

Methodological Answer: Compare unit cell dimensions and hydrogen-bonding networks using single-crystal X-ray

Key Observations :

- Larger substituents (e.g., dimethoxy groups) increase unit cell volume.

- Hydrogen-bonding motifs (e.g., N–H⋯O vs. N–H⋯N) influence packing density .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p), calculate frontier orbitals (HOMO-LUMO gaps), and map electrostatic potentials to identify nucleophilic/electrophilic sites .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration, halogenation) .

Q. What strategies resolve discrepancies in crystallographic data refinement (e.g., high R-factors)?

Methodological Answer:

- Software : Use SHELXL for small-molecule refinement, leveraging constraints (e.g., isotropic displacement for light atoms) and TWIN commands for twinned crystals .

- Validation : Check for overfitting using Rint and validate hydrogen-bond geometry with PLATON .

Q. How do structural modifications (e.g., substituent effects) influence biological activity in pyrrole-3-carbonitrile analogs?

Methodological Answer:

- Case Study : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance antifungal activity, as seen in fludioxonil analogs .

- SAR Analysis : Correlate logP (lipophilicity) and H-bond acceptor count with bioactivity using QSAR models .

Q. Data Analysis and Contradiction Resolution

Q. How to address low yields in Schiff base formation reactions involving pyrrole-3-carbonitriles?

Methodological Answer:

- Troubleshooting :

- Catalyst : Add 3–5 drops of glacial acetic acid to protonate intermediates and accelerate imine formation .

- Side Reactions : Monitor for hydrolysis of nitrile groups under prolonged reflux; switch to inert solvents (e.g., toluene) .

Q. Why do hydrogen-bonding patterns differ between polymorphs of the same compound?

Methodological Answer:

- Graph Set Analysis : Classify motifs (e.g., C(6) chains vs. R2<sup>2</sup>(8) rings) using Etter’s formalism. Solvent polarity and crystallization temperature often dictate dominant motifs .

Q. Tables for Comparative Analysis

Table 1. Synthetic Conditions for Pyrrole-3-carbonitrile Derivatives

| Reaction Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Schiff Base Formation | Ethanol | 80 | 16 | 67 | |

| Cyclocondensation | DMF | 120 | 24 | 80 |

Table 2. Key Hydrogen-Bonding Interactions in Crystal Structures

| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | N–H⋯O (bifurcated) | 2.89–3.12 | 154–168 | C(6) chain |

| 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile | N–H⋯N | 2.78 | 162 | R2<sup>2</sup>(8) ring |

属性

IUPAC Name |

4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKOPUWHEINMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545473 | |

| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-06-0 | |

| Record name | 4-(4-Methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。